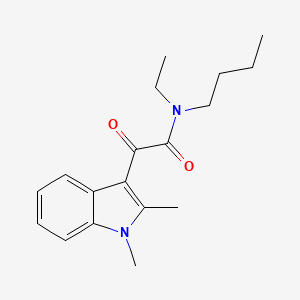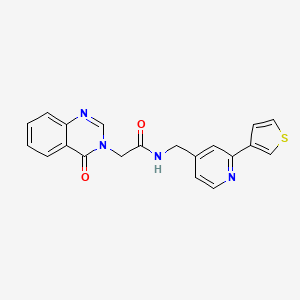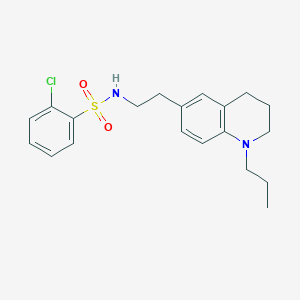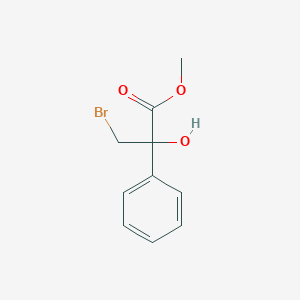![molecular formula C16H19NO6S B2897833 Methyl (E)-4-[2-(4-methylsulfonylphenyl)morpholin-4-yl]-4-oxobut-2-enoate CAS No. 2411326-65-1](/img/structure/B2897833.png)
Methyl (E)-4-[2-(4-methylsulfonylphenyl)morpholin-4-yl]-4-oxobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-4-[2-(4-methylsulfonylphenyl)morpholin-4-yl]-4-oxobut-2-enoate, commonly known as MSME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
MSME has been studied extensively for its potential applications in various fields, including cancer research, drug discovery, and neurobiology. In cancer research, MSME has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In drug discovery, MSME has been used as a lead compound for the development of new drugs targeting specific molecular pathways. In neurobiology, MSME has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of MSME is not fully understood, but it is believed to act by inhibiting specific molecular pathways involved in cell proliferation and survival. MSME has been shown to inhibit the activity of several enzymes involved in these pathways, including Akt, mTOR, and ERK.
Efectos Bioquímicos Y Fisiológicos
MSME has been shown to have several biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. MSME has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MSME in lab experiments is its high potency and specificity. MSME has been shown to have low toxicity and high selectivity for specific molecular targets, making it a valuable tool for studying specific biological processes. However, one of the limitations of using MSME in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on MSME, including the development of new drugs based on its structure, the identification of new molecular targets for MSME, and the investigation of its potential applications in other fields, such as immunology and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of MSME and to determine its potential side effects and toxicity in vivo.
Conclusion:
In conclusion, MSME is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSME has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects, and may have potential applications in cancer research, drug discovery, and neurobiology. Further research is needed to fully understand the mechanism of action of MSME and to determine its potential applications in other fields.
Métodos De Síntesis
MSME can be synthesized through a multi-step process that involves the reaction of morpholine with 4-methylsulfonylbenzaldehyde, followed by the addition of methyl acetoacetate and subsequent cyclization. The final product obtained is a yellowish powder with a molecular weight of 415.48 g/mol.
Propiedades
IUPAC Name |
methyl (E)-4-[2-(4-methylsulfonylphenyl)morpholin-4-yl]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6S/c1-22-16(19)8-7-15(18)17-9-10-23-14(11-17)12-3-5-13(6-4-12)24(2,20)21/h3-8,14H,9-11H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWRPYULJCMTLQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)N1CCOC(C1)C2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N1CCOC(C1)C2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (E)-4-[2-(4-methylsulfonylphenyl)morpholin-4-yl]-4-oxobut-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2897752.png)
![7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2897755.png)
![{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B2897756.png)


![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2897762.png)
![1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B2897763.png)
![5-{5,6-dichloro-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2897765.png)

![[2-Chloro-4-(difluoromethyl)phenyl]methanamine](/img/structure/B2897767.png)

![N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2897769.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2897770.png)
